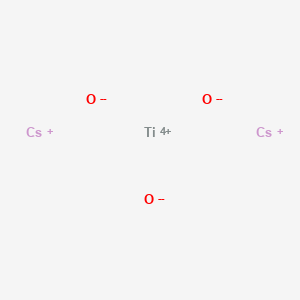

Cesium titanate

Overview

Description

Synthesis Analysis

Cesium titanate can be synthesized via multiple methods, including solid-state reactions, hydrothermal routes, and sol-gel techniques. For instance, new this compound layer structures, such as Cs2Ti5O11 and Cs2Ti6O13, were discovered through phase studies, revealing compositions that undergo reversible hydration reactions and are characterized by corrugated layers of edge-shared octahedra, with cesium ions packing between the layers (Grey et al., 1985).

Molecular Structure Analysis

The molecular structure of this compound varies with its synthesis method and specific stoichiometry. For example, Cs4[TiO(C2O4)2]2·3H2O was found to crystallize in a triclinic space group, featuring a tetranuclear anion in the unit cell, indicating a complex crystal structure with cesium and water molecules occupying specific positions within the lattice (Fester et al., 1992).

Chemical Reactions and Properties

This compound's chemical reactions and properties are influenced by its structure. For example, this compound phases like Cs2Ti5O11 can undergo hydration and disproportionation reactions under certain conditions, affecting their stability and suitability for applications such as titanate ceramics designed for immobilizing radioactive cesium (Bursill et al., 1987).

Physical Properties Analysis

The physical properties of this compound, such as stability, morphology, and phase behavior, are crucial for its applications. Investigations into this compound's fibrous forms reveal unique electron microscopic features, suggesting its potential instability under ambient conditions, which is critical for understanding its long-term behavior in various environments (Bursill et al., 1987).

Chemical Properties Analysis

The chemical properties of this compound, such as ion-exchange capabilities and reactivity, are pivotal for its use in various applications. For instance, the synthesis and characterization of germanium-substituted titanosilicates highlight this compound's fundamental ion-exchange selectivities, which are important for applications in catalysis and material science (Behrens et al., 1998).

Scientific Research Applications

Nuclear Waste Management : Titanate ceramics, including cesium titanate, are investigated for immobilizing high-level nuclear waste. They are characterized by their phase assemblage, chemical heterogeneity, and dissolution properties, making them suitable for stabilizing partially reprocessed nuclear fuel elements (Ball et al., 1989).

Photocatalysis : Fe-doped this compound, often combined with ZnO, exhibits enhanced photocatalytic properties. These materials are used for degrading organic pollutants like methylene blue under visible light, showcasing their potential in environmental cleanup (Zhang et al., 2011).

Ion-Exchange Materials : this compound shows promise in the field of ion exchange, particularly for the removal of radioactive cesium from aqueous solutions. Its effectiveness in capturing cesium ions and its stability under various conditions are key aspects of its utility in environmental remediation (Jozdani et al., 2019).

Structural and Electronic Properties : The unique structural features of fibrous this compound, such as its needle-like laths and specific electron diffraction patterns, have been studied. These properties are relevant for understanding its stability and potential applications in various materials science domains (Bursill et al., 1987).

Ceramic Materials : Research on this compound-based ceramics has explored their preparations, characterizations, and potential applications. For instance, CsAlTiO4 exhibits electrical properties that may find use in specific applications, despite its instability in aqueous solutions (Peres et al., 1994).

Environmental Applications : Nanostructured titanate and titania materials, including those based on this compound, have been extensively researched for their applications in adsorption, lithium-ion batteries, and photocatalysis. Their unique structural and functional properties make them suitable for various environmental and energy applications (Zhang et al., 2015).

Hydrogen Production : Layered cesium copper titanate has been synthesized for photocatalytic hydrogen production. The modification with copper leads to a significant shift in the band-gap energy, enhancing its photocatalytic activity (Pilarski et al., 2018).

Mechanism of Action

Cesium titanate, also known as dicesium;oxygen(2-);titanium(4+), is an inorganic compound with the formula Cs2TiO3 . It has been studied for its potential applications in various fields, particularly in environmental remediation and energy storage .

Target of Action

The primary target of this compound is cesium ions in aqueous solutions . Cesium ions are a significant concern in the environment due to their radioactive isotopes, which can cause harmful radiation to organisms .

Mode of Action

This compound interacts with its targets through ion exchange . Specifically, the compound has a high efficiency in ion exchange, allowing it to adsorb cesium ions from aqueous solutions . This interaction results in the removal of cesium ions from the solution, thereby reducing their potential harm .

Biochemical Pathways

By reducing the concentration of radioactive cesium in the environment, it can help prevent the cellular damage that these ions can cause, which may lead to diseases such as cancer and genetic mutations .

Pharmacokinetics

It’s worth noting that this compound is insoluble in water , which could impact its distribution and elimination in an environmental context.

Result of Action

The primary result of this compound’s action is the removal of cesium ions from aqueous solutions . Studies have shown that it can remove about 88% of Cs(I) when certain conditions are met . This high removal rate demonstrates the compound’s effectiveness in adsorbing cesium ions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the solution plays a significant role in the adsorption process of Cs(I) . Moreover, the compound exhibits excellent selectivity for Cs(I) in the presence of common cations, suggesting that it can effectively function even in complex environmental mixtures .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Cesium titanate is known for its high efficiency in ion exchange . This property allows it to interact with various biomolecules, particularly metal ions, in biochemical reactions . The main interaction mechanism of this compound with these ions is ion exchange .

Cellular Effects

The presence of cesium in the environment can cause harmful radiation to organisms, leading to permanent damage at the cellular level . This damage may result in diseases such as cancer, genetic mutations, and genetic diseases . This compound, due to its ion exchange properties, can effectively adsorb Cs-containing wastewater, thereby reducing the potential harm caused by cesium .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves ion exchange . This process involves the exchange of cesium ions with other ions, particularly metal ions . This ion exchange mechanism is crucial for the compound’s ability to adsorb Cs-containing wastewater .

Temporal Effects in Laboratory Settings

In laboratory settings, the adsorption equilibrium of cesium ions by this compound is reached in about 20 minutes . The compound exhibits a high adsorption capacity for Cs (I), with a maximum adsorption capacity of 200.00 mg/g .

Metabolic Pathways

Its primary known function is in ion exchange, particularly with metal ions

Transport and Distribution

Its ion exchange properties suggest that it may interact with various transporters or binding proteins .

properties

IUPAC Name |

dicesium;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.3O.Ti/q2*+1;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGZHELIUYCPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ti+4].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2O3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923872 | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.676 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12158-57-5 | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012158575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)

![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)